molecular formula C9H6F3NO B1405971 4-(2,2-Difluoroethoxy)-2-fluorobenzonitrile CAS No. 1539535-70-0

4-(2,2-Difluoroethoxy)-2-fluorobenzonitrile

Cat. No. B1405971
M. Wt: 201.14 g/mol
InChI Key: CXXPJHYKIQLERZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(2,2-Difluoroethoxy)-2-fluorobenzonitrile, also known as 4-(2,2-difluoroethoxy)-2-fluorobenzonitrile, is a fluorinated aromatic compound that is widely used in the scientific research field. It is a versatile reagent that can be used in a variety of applications and has a wide range of biochemical and physiological effects.

Scientific Research Applications

1. Radiopharmaceutical Development

4-Fluorobenzonitrile derivatives, closely related to 4-(2,2-Difluoroethoxy)-2-fluorobenzonitrile, are significant in developing radiopharmaceuticals. They react rapidly with alkenes and alkynes under mild conditions, facilitating the creation of low-molecular-weight radiopharmaceuticals. This methodology is also beneficial for the strain-promoted labeling of sensitive biopolymers (Zlatopolskiy et al., 2012).

2. Energetic and Structural Analysis

Studies on fluorobenzonitrile isomers, similar to 4-(2,2-Difluoroethoxy)-2-fluorobenzonitrile, focus on their energetic and structural properties. The enthalpies of formation, vapor pressures, and electronic properties are key areas of research. Theoretical calculations and spectroscopic studies aid in understanding the structural and electronic impacts of substitutions in these compounds (Ribeiro da Silva et al., 2012).

3. Spectroscopy and Electronic Structure

Investigations into the vibrational features of fluorobenzonitriles in various states have been conducted using spectroscopic methods. These studies provide insights into how the substitution effects of fluorine atoms and cyano groups influence the transition energy, enhancing our understanding of these compounds' electronic structures (Zhao et al., 2018).

4. Synthesis of Fluorobenzonitrile Derivatives

The synthesis of fluorobenzonitriles, including compounds similar to 4-(2,2-Difluoroethoxy)-2-fluorobenzonitrile, has been a research focus. Different methods, such as halogen-exchange fluorination, provide a pathway to obtain these compounds, which are valuable intermediates in various chemical syntheses (Suzuki & Kimura, 1991).

5. Microwave-Assisted Synthesis

Microwave-assisted synthesis techniques have been explored for creating benzisoxazoles and benzoxazines from fluorobenzonitriles. This approach is significant for expanding compound libraries and offers a more efficient method for synthesizing these types of chemical structures (Ang et al., 2013).

properties

IUPAC Name

4-(2,2-difluoroethoxy)-2-fluorobenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6F3NO/c10-8-3-7(14-5-9(11)12)2-1-6(8)4-13/h1-3,9H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXXPJHYKIQLERZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1OCC(F)F)F)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6F3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(2,2-Difluoroethoxy)-2-fluorobenzonitrile

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(2,2-Difluoroethoxy)-2-fluorobenzonitrile
Reactant of Route 2
Reactant of Route 2
4-(2,2-Difluoroethoxy)-2-fluorobenzonitrile
Reactant of Route 3
Reactant of Route 3
4-(2,2-Difluoroethoxy)-2-fluorobenzonitrile
Reactant of Route 4
Reactant of Route 4
4-(2,2-Difluoroethoxy)-2-fluorobenzonitrile
Reactant of Route 5
Reactant of Route 5
4-(2,2-Difluoroethoxy)-2-fluorobenzonitrile
Reactant of Route 6
Reactant of Route 6
4-(2,2-Difluoroethoxy)-2-fluorobenzonitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.